molecular formula C10H13ClN2O2 B14402873 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea CAS No. 87919-17-3

3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea

Cat. No.: B14402873
CAS No.: 87919-17-3
M. Wt: 228.67 g/mol
InChI Key: QMHYLFJGDLSVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated aromatic ring and a hydroxyethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 100-120°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorinated aromatic ring can be reduced to form a dechlorinated product.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-1-(2-oxoethyl)urea.

    Reduction: Formation of 3-(4-methylphenyl)-1-(2-hydroxyethyl)urea.

    Substitution: Formation of 3-(3-substituted-4-methylphenyl)-1-(2-hydroxyethyl)urea.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-(2-hydroxyethyl)urea
  • 3-(4-Methylphenyl)-1-(2-hydroxyethyl)urea
  • 3-(3-Chloro-4-methylphenyl)-1-(2-methoxyethyl)urea

Uniqueness

3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is unique due to the presence of both a chlorinated aromatic ring and a hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87919-17-3

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C10H13ClN2O2/c1-7-2-3-8(6-9(7)11)13-10(15)12-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,12,13,15)

InChI Key

QMHYLFJGDLSVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.